molecular formula C15H17N3O4 B2787398 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-04-8

3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

カタログ番号 B2787398
CAS番号: 2034364-04-8
分子量: 303.318
InChIキー: BNGADCNPXYAXFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as AZD-9668, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various inflammatory diseases. This compound was first synthesized by AstraZeneca and has since gained attention from the scientific community due to its promising pharmacological properties.

作用機序

The mechanism of action of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves the inhibition of neutrophil elastase, which is a serine protease that plays a critical role in the inflammatory response. Neutrophil elastase is released by neutrophils in response to various stimuli, including bacterial infections, and is involved in the degradation of extracellular matrix proteins, leading to tissue damage and inflammation. By inhibiting the activity of neutrophil elastase, this compound can potentially reduce the inflammatory response and prevent tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of COPD and asthma, this compound has been shown to reduce airway inflammation, mucus production, and lung tissue damage. In addition, this compound has been shown to reduce the levels of various inflammatory cytokines, including interleukin-8 and tumor necrosis factor-alpha, in sputum and bronchoalveolar lavage fluid.

実験室実験の利点と制限

One of the main advantages of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is its specificity for neutrophil elastase, which makes it a potentially safer and more effective therapeutic agent compared to other non-specific protease inhibitors. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dose and duration of treatment for different inflammatory diseases.

将来の方向性

There are several future directions for the study of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. One potential application is in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound has been shown to reduce the levels of neutrophil elastase in sputum samples from patients with cystic fibrosis, suggesting that it may be a promising therapeutic agent for this disease. In addition, further studies are needed to investigate the potential use of this compound in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of more soluble and bioavailable formulations of this compound may improve its efficacy and safety for clinical use.

合成法

The synthesis of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves several steps, starting with the reaction of o-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with azetidine-3-one to yield the key intermediate, which is subsequently reacted with imidazolidine-2,4-dione to form this compound. The final product is obtained after purification and characterization using various spectroscopic techniques.

科学的研究の応用

3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. In preclinical studies, this compound has been shown to inhibit the activity of neutrophil elastase, a key enzyme involved in the pathogenesis of these diseases.

特性

IUPAC Name

3-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-4-2-3-5-12(10)22-9-14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGADCNPXYAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。